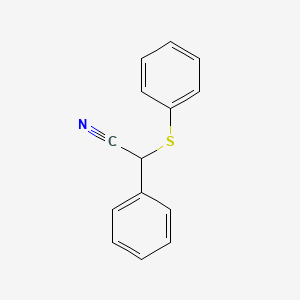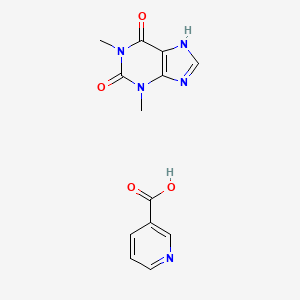
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with pyridine-3-carboxylic acid in the presence of suitable solvents such as ethanol or methanol. The reaction typically requires stirring the mixture at room temperature for a few minutes, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of advanced techniques such as X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy can help in characterizing the final product and ensuring its quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used in the synthesis of various chemical derivatives and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including bronchodilation, anti-inflammatory, and anti-fibrotic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Nicotinic Acid: A form of vitamin B3 with lipid-lowering effects.
Caffeine: Another methylxanthine with stimulant properties.
Uniqueness
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both theophylline and nicotinic acid. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
32059-19-1 |
|---|---|
Formule moléculaire |
C13H13N5O4 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9) |
Clé InChI |
FWZBHOANBPBKHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


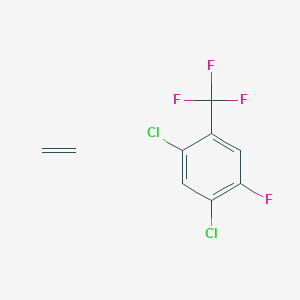
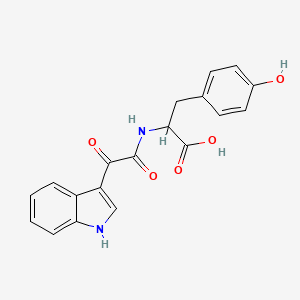
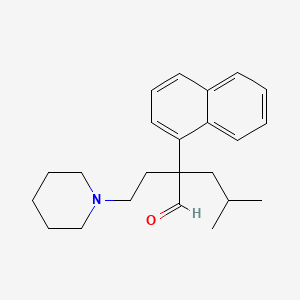

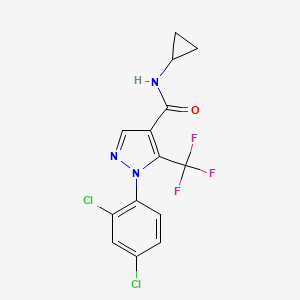
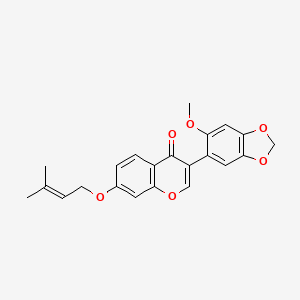
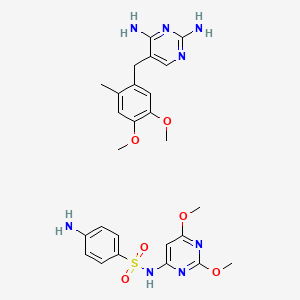
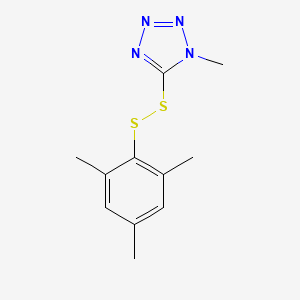
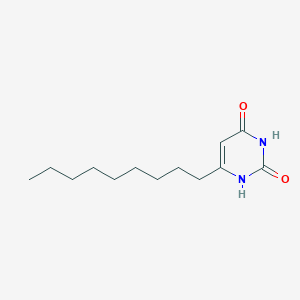
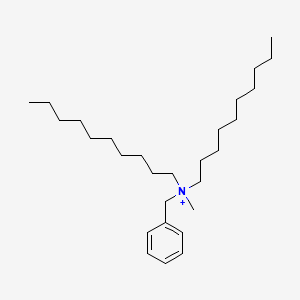

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
